(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid
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Overview
Description
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid is a synthetic polymer derived from glutamine, an amino acid. This compound is notable for its unique properties, which make it useful in various scientific and industrial applications. It is a type of polyglutamylation, a posttranslational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using diethylamine as an initiator . The reaction conditions typically involve maintaining a controlled temperature and concentration of the monomer and initiator to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of poly(diethylaminoethylglutamine) often involves microbial fermentation processes. For example, Bacillus amyloliquefaciens can be engineered to enhance the intracellular synthesis of glutamate, which is then polymerized to form the desired compound . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield poly(diethylaminoethylglutamine) derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the polymer chain .
Scientific Research Applications
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Medicine: Investigated for its potential in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of poly(diethylaminoethylglutamine) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modify proteins through polyglutamylation, affecting their function and stability .
Comparison with Similar Compounds
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be compared with other similar compounds such as:
Poly(γ-benzyl-L-glutamate): Another polyglutamylation compound with different side chains.
Poly(ethylene glycol) diacrylate: Used in similar applications but with distinct chemical properties.
These compounds share some functional similarities but differ in their specific chemical structures and properties, making poly(diethylaminoethylglutamine) unique in its applications and effectiveness.
Properties
CAS No. |
57418-10-7 |
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Molecular Formula |
C11H23N3O3 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H23N3O3/c1-3-14(4-2)8-7-13-9(11(16)17)5-6-10(12)15/h9,13H,3-8H2,1-2H3,(H2,12,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
NDOWXWDOFPVCLO-VIFPVBQESA-N |
Isomeric SMILES |
CCN(CC)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES |
CCN(CC)CCNC(CCC(=O)N)C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(CCC(=O)N)C(=O)O |
Synonyms |
poly(DEAE-glutamine) poly(diethylaminoethylglutamine) |
Origin of Product |
United States |
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